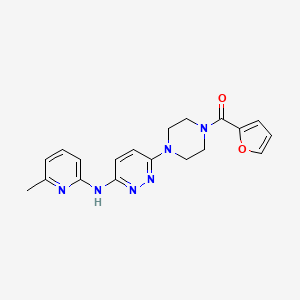

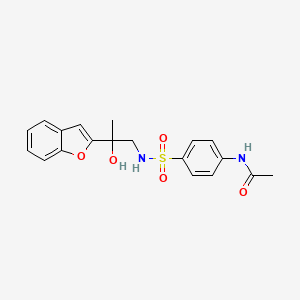

叔丁基-5-((甲基氨基)甲基)-3,4-二氢吡啶-1(2H)-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl substituted compounds involves various strategies, including nucleophilic substitution reactions, cyclization strategies, and the use of organocatalysts. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is achieved through a four-step process starting from piperidin-4-ylmethanol, which includes nucleophilic substitution, oxidation, halogenation, and elimination reactions, resulting in a high overall yield of 71.4% . Similarly, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is performed using the mixed anhydride method, with the structure confirmed by X-ray diffraction .

Molecular Structure Analysis

The molecular structures of tert-butyl substituted compounds are often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined to be in the triclinic space group with specific cell parameters, and the proline ring was found to be in an envelope conformation . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate was also elucidated using X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl substituted compounds can undergo various chemical reactions, including cyclization, condensation, and substitution reactions, to form more complex structures. The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through a condensation reaction is an example of how these compounds can be further functionalized . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the use of tert-butyl substituted piperidines as intermediates in the preparation of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are characterized by their solubility, melting points, and specific structural conformations. The crystallographic studies provide insights into the conformational preferences and intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking interactions . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

科学研究应用

合成和抗癌应用

叔丁基4-甲醛基-3,6-二氢吡啶-1(2H)-羧酸叔丁酯是与叔丁基5-((甲基氨基)甲基)-3,4-二氢吡啶-1(2H)-羧酸叔丁酯相关的化合物,是小分子抗癌药物的重要中间体。已经开发了一种高产率的合成方法,提高了各种小分子抗癌药物的生产。这些药物在靶向PI3K/AKT/mTOR通路中起着至关重要的作用,该通路对于细胞生长和存活至关重要。这一进展表明了叔丁基5-((甲基氨基)甲基)-3,4-二氢吡啶-1(2H)-羧酸叔丁酯在类似应用中的潜力 (Zhang, Ye, Xu, & Xu, 2018)。

化学转化和合成

关于另一个相关化合物叔丁基-4-乙烯基-3,6-二氢-2H-吡啶-1-羧酸酯的研究涉及其与各种试剂的反应,导致复杂化学结构的形成。这项研究展示了叔丁基衍生物在化学合成中的多功能性,暗示了叔丁基5-((甲基氨基)甲基)-3,4-二氢吡啶-1(2H)-羧酸叔丁酯在类似化学转化和合成中的潜力 (Moskalenko & Boev, 2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 5-(methylaminomethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h9,13H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPODGQUXLWHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)

![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)

![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)

![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)